-BMPBH serves as a versatile building block for the synthesis of diverse organic molecules. Its reactive bromomethyl group readily undergoes substitution reactions, allowing researchers to introduce functional groups and create new chemical structures. Studies have utilized 2-BMPBH in the synthesis of:
-BMPBH can be used in the development of functional materials due to its potential interactions with other molecules. Research has explored its application in:
2-(Bromomethyl)pyridine hydrobromide is an organic compound with the chemical formula and a molecular weight of 252.93 g/mol. This compound features a pyridine ring substituted with a bromomethyl group, making it a halogenated derivative of pyridine. The presence of the hydrobromide indicates that it exists as a salt formed with hydrobromic acid, which enhances its solubility in polar solvents. The compound is recognized for its utility in various
2-BMP likely possesses hazards common to aromatic bromides. Always refer to the Safety Data Sheet (SDS) for specific handling procedures. Here are some general safety precautions to consider:
These reactions highlight the compound's versatility as a building block in organic synthesis .
Several methods exist for synthesizing 2-(Bromomethyl)pyridine hydrobromide, including:
These methods allow for efficient production of the compound with varying yields depending on reaction conditions .
2-(Bromomethyl)pyridine hydrobromide has several applications:
Interaction studies involving 2-(Bromomethyl)pyridine hydrobromide focus on its reactivity with biological molecules and other chemicals. Research indicates that compounds containing bromomethyl groups may interact with nucleophiles such as amino acids or nucleotides, potentially leading to modifications of these biomolecules. Such interactions are crucial in understanding the compound's role in medicinal chemistry and its potential side effects when used in drug development .
Several compounds share structural similarities with 2-(Bromomethyl)pyridine hydrobromide, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Bromomethyl)-6-methylpyridine | 68470-59-7 | 0.86 |
| 3-Bromo-2-(bromomethyl)pyridine | 754131-60-7 | 0.82 |
| 5-(Bromomethyl)-2-methylpyridine hydrobromide | 718608-10-7 | 0.80 |
| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 1646152-49-9 | 0.78 |
These compounds exhibit variations in their substituents on the pyridine ring, affecting their chemical reactivity and biological activity. The unique position of the bromomethyl group on the pyridine ring distinguishes 2-(Bromomethyl)pyridine hydrobromide from its analogs, influencing its specific applications and interactions within chemical and biological contexts .
Corrosive